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molecular formula C11H10BrNO2S B8557958 6-bromonaphthalene-2-sulfonic Acid Methylamide

6-bromonaphthalene-2-sulfonic Acid Methylamide

Cat. No. B8557958
M. Wt: 300.17 g/mol
InChI Key: HGNDCBTYSBLRII-UHFFFAOYSA-N
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Patent
US06867320B2

Procedure details

6-Bromonaphthalene-2-sulfonyl chloride (576 mg) was added portionwise to 40% methylamine solution (5 ml, WAKO), added with 3.6 N aqueous potassium hydroxide (5 ml), stirred at room temperature, then heated to 60° C. and further stirred for 3 hours. The reaction mixture was cooled to room temperature, then added with 2 N hydrochloric acid (15 ml) and extracted with ethyl acetate. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography (hexane:ethyl acetate=5:1) to obtain the title compound (Intermediate 30, 484 mg).
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([S:12](Cl)(=[O:14])=[O:13])[CH:6]=[CH:5]2.[CH3:16][NH2:17].[OH-].[K+].Cl>>[CH3:16][NH:17][S:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[CH:8]=1)(=[O:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
576 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
STIRRING
Type
STIRRING
Details
further stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (hexane:ethyl acetate=5:1)

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC2=CC=C(C=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 484 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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